7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a purine core substituted with a thieno[3,2-d]pyrimidine moiety and a piperazine ring. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which our compound belongs, have been reported to inhibit bruton’s tyrosine kinase (btk) . BTK is a non-receptor tyrosine kinase that plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival .
Mode of Action
Thieno[3,2-d]pyrimidines, in general, have been shown to inhibit their targets by binding to the active site, thereby preventing the target from performing its function .
Biochemical Pathways
Btk, a potential target of thieno[3,2-d]pyrimidines, is involved in multiple signaling pathways, such as the b cell receptor (bcr) signaling and fcγ receptor (fcr) signaling pathways . Inhibition of BTK can disrupt these pathways, leading to downstream effects such as reduced B cell proliferation and survival .
Result of Action
Inhibition of btk, a potential target of thieno[3,2-d]pyrimidines, can lead to reduced b cell proliferation and survival, potentially impacting conditions such as b cell malignancies and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine typically involves multi-step organic synthesis. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclizing 3-amino-thiophene-2-carboxamides with formic acid or other one-carbon sources . The resulting thieno[3,2-d]pyrimidine is then coupled with a piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and scalability. The use of automated synthesizers and high-throughput screening can also streamline the process, reducing the time and cost associated with large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,2-d]pyrimidine ring. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can target the nitrogen atoms in the purine and piperazine rings. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where various nucleophiles can replace hydrogen atoms under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines or thiols in the presence of bases such as NaOH or K2CO3
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thieno[3,2-d]pyrimidine ring can yield sulfoxides or sulfones, while reduction of the purine ring can lead to dihydropurine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a therapeutic agent. The presence of the purine and thieno[3,2-d]pyrimidine rings suggests it could interact with nucleic acids or enzymes involved in DNA replication and repair.
Medicine
In medicine, derivatives of this compound are studied for their potential anti-cancer, anti-viral, and anti-inflammatory properties. The piperazine ring is a common motif in many pharmaceuticals, enhancing the compound’s bioavailability and metabolic stability.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic semiconductors or as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine: Lacks the methyl group at position 7, which can affect its binding properties and biological activity.
7-methyl-6-(4-{pyrimidin-4-yl}piperazin-1-yl)-7H-purine: Similar structure but without the thieno ring, which may result in different electronic properties and reactivity.
7-methyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine: The position of the sulfur atom in the thieno ring is different, potentially altering its chemical behavior and biological interactions.
Uniqueness
The unique combination of the purine, thieno[3,2-d]pyrimidine, and piperazine rings in 7-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-(7-methylpurin-6-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-22-10-21-14-12(22)15(19-9-18-14)23-3-5-24(6-4-23)16-13-11(2-7-25-13)17-8-20-16/h2,7-10H,3-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPYFVDVZACMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.